molecular formula C24H24N2O4 B3522099 2-ETHOXY-N-[2-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE

2-ETHOXY-N-[2-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE

Cat. No.: B3522099
M. Wt: 404.5 g/mol
InChI Key: TVZGESWMPSWHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHOXY-N-[2-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE is a synthetic organic compound known for its analgesic and anti-inflammatory properties. It is commonly used in the treatment of mild to moderate pain, including musculoskeletal and joint disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-[2-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE typically involves the reaction of salicylic amide with diethyl sulfate in the presence of sodium hydroxide. The reaction is carried out in an alcohol solution, and the product is precipitated and dried at temperatures between 50°C and 100°C .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-[2-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ETHOXY-N-[2-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHOXY-N-[2-(2-ETHOXYBENZAMIDO)PHENYL]BENZAMIDE is unique due to its specific chemical structure, which allows for targeted inhibition of COX enzymes and effective pain relief with minimal side effects .

Properties

IUPAC Name

2-ethoxy-N-[2-[(2-ethoxybenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-3-29-21-15-9-5-11-17(21)23(27)25-19-13-7-8-14-20(19)26-24(28)18-12-6-10-16-22(18)30-4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZGESWMPSWHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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